Cas no 882748-08-5 (6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide)
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-CHLORO-N-(3-HYDROXYPROPYL)IMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE
- 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
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- MDL: MFCD08064771
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 167241-500mg |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 167241-1g |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 167241-5g |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 5g |
$7343.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625318-1mg |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 98% | 1mg |
¥464.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625318-5mg |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 98% | 5mg |
¥661.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625318-10mg |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 98% | 10mg |
¥862.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625318-50mg |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 98% | 50mg |
¥1292.00 | 2024-04-27 | |
| Ambeed | A938435-1g |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
882748-08-5 | 90% | 1g |
$611.0 | 2025-04-16 | |
| abcr | AB301107-500 mg |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide; . |
882748-08-5 | 500 mg |
€678.60 | 2023-07-20 | ||
| abcr | AB301107-1 g |
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide; . |
882748-08-5 | 1 g |
€1,312.80 | 2023-07-20 |
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide Suppliers
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
Introduction to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS No. 882748-08-5)
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, identified by its CAS number 882748-08-5, belongs to the imidazopyridine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide consists of an imidazo[1,2-a]pyridine core substituted with a chloro group at the 6-position and a 3-hydroxypropyl group at the N-position. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for further derivatization and exploration in drug discovery.
In recent years, there has been growing interest in imidazopyridine derivatives due to their demonstrated efficacy in various pharmacological contexts. The 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide molecule has been investigated for its potential role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. Its structural features allow for interactions with multiple targets, including kinases and transcription factors, which are pivotal in cellular signaling networks.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The hydroxyl group on the propyl chain provides a site for further functionalization, enabling the synthesis of analogs with tailored properties. This flexibility has been exploited in several research endeavors aimed at improving potency, selectivity, and pharmacokinetic profiles. For instance, modifications to the hydroxyl group have led to compounds with enhanced solubility and reduced toxicity, making them more suitable for clinical development.
The< strong>imidozopyridine core itself is known for its ability to engage with a variety of biological receptors and enzymes. Studies have shown that derivatives of this scaffold can inhibit the activity of enzymes involved in cancer progression, such as tyrosine kinases. Additionally, the< strong>chloro substituent at the 6-position enhances electrophilicity, facilitating further chemical transformations that can be harnessed to develop novel therapeutic agents.
Recent advances in computational chemistry have also contributed to the understanding of how< strong>6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide interacts with biological targets. Molecular docking simulations have revealed potential binding modes that align with known drug mechanisms, providing insights into its pharmacological action. These computational studies have guided experimental efforts by predicting which structural modifications are likely to yield compounds with improved biological activity.
In clinical research, the< strong>CAS No. 882748-08-5-labeled compound has been evaluated in preclinical models for its potential therapeutic benefits. Preliminary data suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, its ability to interact with specific enzymes has raised hopes for its application in oncology research. By targeting key pathways involved in tumor growth and metastasis, this compound holds promise as a candidate for further development into a novel therapeutic agent.
The synthesis of< strong>6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the imidazopyridine core through cyclization reactions followed by functional group interconversions to introduce the chloro and hydroxylpropyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields.
The pharmaceutical industry continues to invest heavily in exploring new derivatives of imidazopyridines due to their broad spectrum of activity and favorable pharmacological properties. The< strong>CAS No. 882748-08-5-designated compound is no exception and represents a significant contribution to this ongoing effort. As research progresses, it is anticipated that additional analogs will be developed that address current limitations and offer improved therapeutic outcomes.
In conclusion,< strong>6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a multifaceted compound with considerable potential in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery programs targeting various diseases. With continued research and development efforts aimed at optimizing its properties,< strong>CAS No. 882748-08-5-labeled compounds are poised to make meaningful contributions to future medical treatments.
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